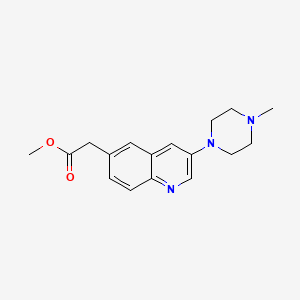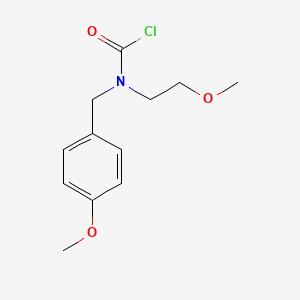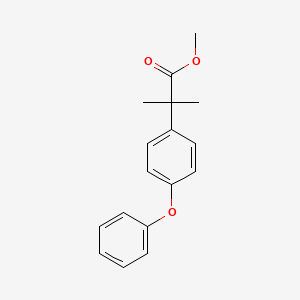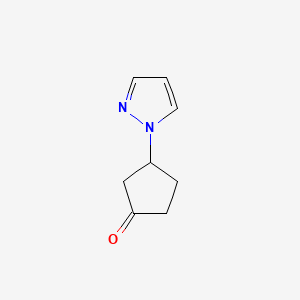
3-(1H-Pyrazol-1-yl)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Pyrazol-1-yl)cyclopentanone is an organic compound that features a pyrazole ring attached to a cyclopentanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-yl)cyclopentanone typically involves the reaction of cyclopentanone with hydrazine derivatives under controlled conditions. One common method includes the condensation of cyclopentanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Pyrazol-1-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(3-hydroxycyclopentyl)-1H-pyrazole.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Applications De Recherche Scientifique
3-(1H-Pyrazol-1-yl)cyclopentanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1H-Pyrazol-1-yl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Pyrazol-1-yl)cyclopentanone-3-carboxylic acid: Similar structure with an additional carboxylic acid group.
1-(3-Hydroxycyclopentyl)-1H-pyrazole: Similar structure with a hydroxyl group instead of a ketone.
1-(3-Methylcyclopentyl)-1H-pyrazole: Similar structure with a methyl group instead of a ketone.
Uniqueness
This compound is unique due to its specific combination of a cyclopentanone moiety and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
933795-56-3 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
3-pyrazol-1-ylcyclopentan-1-one |
InChI |
InChI=1S/C8H10N2O/c11-8-3-2-7(6-8)10-5-1-4-9-10/h1,4-5,7H,2-3,6H2 |
Clé InChI |
FPBNCNKYQFPLRA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC1N2C=CC=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
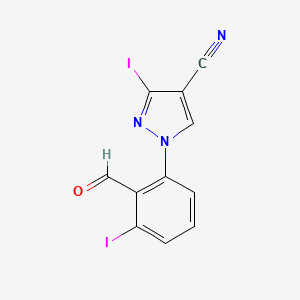
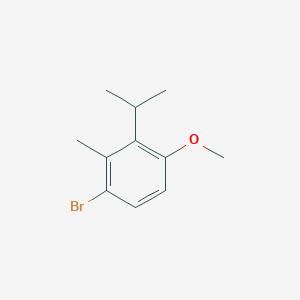


![ethyl N-[2-(1-methoxy-1-methylethyl)-4-chloro-6-fluorobenzoxazol-7-yl]carbamate](/img/structure/B8344760.png)
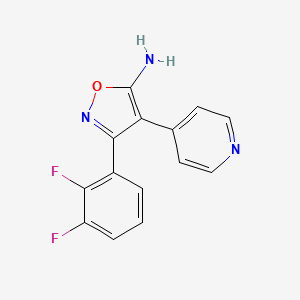
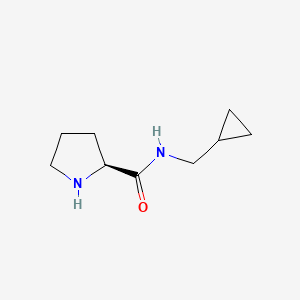
![[5-(4-chloro-phenyl)-1-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B8344788.png)
